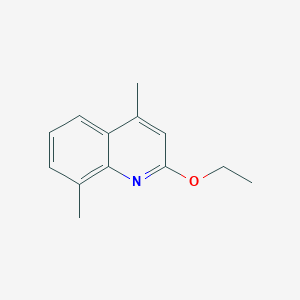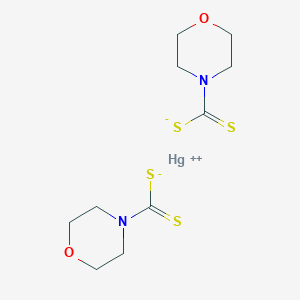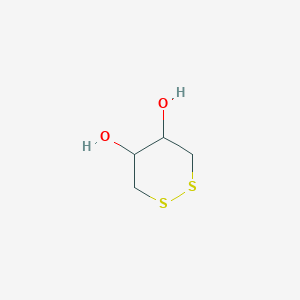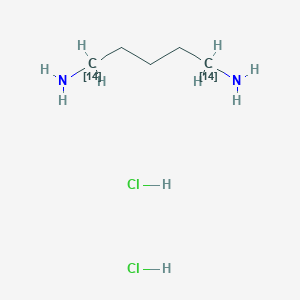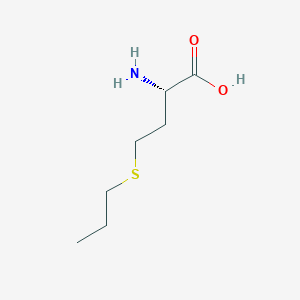
Propionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propionine is a chemical compound that belongs to the family of amino acids. It is a non-proteinogenic amino acid, which means that it is not used by the body to build proteins. Propionine is synthesized from the amino acid methionine and is involved in various biochemical and physiological processes in the body.
Mecanismo De Acción
The exact mechanism of action of propionine is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. It has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and cellular detoxification. It also inhibits the NF-kappaB pathway, which is involved in inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
Propionine has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of glutathione, a potent antioxidant, in cells. It also reduces the levels of reactive oxygen species, which can cause cellular damage. Propionine has also been shown to improve insulin sensitivity and glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propionine has several advantages for use in lab experiments. It is stable and easy to handle, and its synthesis is relatively simple. It is also non-toxic and has been shown to have low cytotoxicity. However, its use in experiments is limited by its low solubility in water, which can make it difficult to administer.
Direcciones Futuras
Propionine has several potential future directions for research. It is being investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. It is also being studied for its potential use as a dietary supplement to improve overall health and well-being. Additionally, further research is needed to fully understand the mechanisms of action of propionine and its potential therapeutic applications.
Métodos De Síntesis
Propionine is synthesized from methionine through a process called transamination. In this process, the amino group of methionine is transferred to a keto acid, which results in the formation of propionine. The reaction is catalyzed by an enzyme called transaminase.
Aplicaciones Científicas De Investigación
Propionine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It is also being investigated for its potential use in the treatment of cancer, diabetes, and other metabolic disorders.
Propiedades
Número CAS |
13073-19-3 |
|---|---|
Nombre del producto |
Propionine |
Fórmula molecular |
C7H15NO2S |
Peso molecular |
177.27 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-propylsulfanylbutanoic acid |
InChI |
InChI=1S/C7H15NO2S/c1-2-4-11-5-3-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1 |
Clave InChI |
MFCVASZUOWEOHT-LURJTMIESA-N |
SMILES isomérico |
CCCSCC[C@@H](C(=O)O)N |
SMILES |
CCCSCCC(C(=O)O)N |
SMILES canónico |
CCCSCCC(C(=O)O)N |
Otros números CAS |
13073-19-3 |
Sinónimos |
2-amino-4-(propylthio)butyric acid L-propionine propionine S-propyl-L-homocysteine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



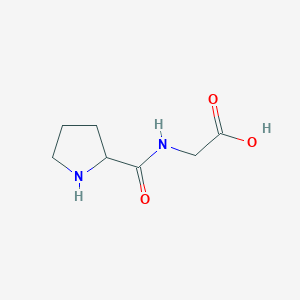
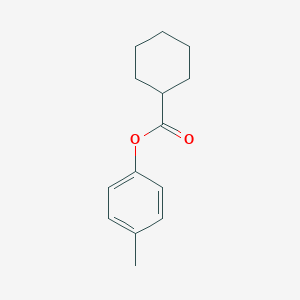
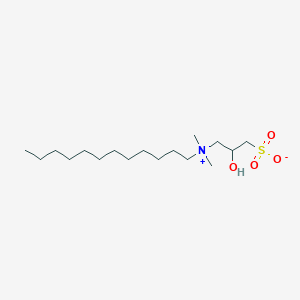

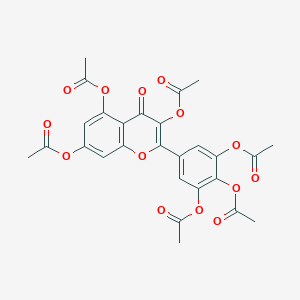
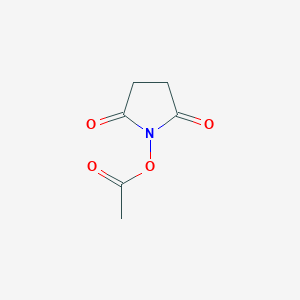
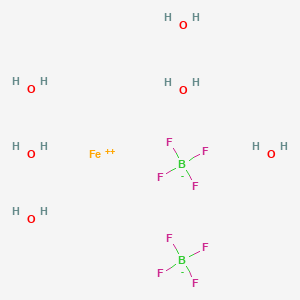
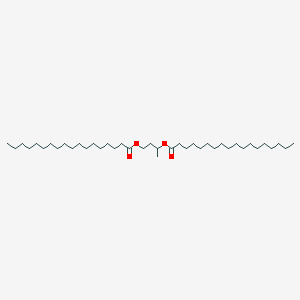
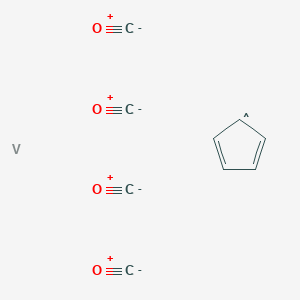
![(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol](/img/structure/B89233.png)
